molecular formula C₁₅H₂₄O₅ B130971 (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol CAS No. 126641-61-0

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol

Cat. No. B130971
M. Wt: 284.35 g/mol
InChI Key: HTYSVFNZNVQCLV-PBDCUWOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol, also known as (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol, is a useful research compound. Its molecular formula is C₁₅H₂₄O₅ and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization and Rearrangement Studies

Studies have explored the cyclization and rearrangement of diterpenoids related to the specified compound. For instance, Vlad et al. (2004) investigated the dehydration of a similar diterpenoid compound, leading to the formation of new hydrocarbons with unique carbon skeletons, indicating potential applications in the synthesis of novel organic compounds (Vlad, Ungur, Barba, Malinovskii, Simonov, & Malinovskii, 2004). Similar studies by Barba, Ungur, and Vlad (1989) focused on isomerization reactions, revealing the transformation potential of these compounds under specific conditions (Barba, Ungur, & Vlad, 1989).

Bioactive Derivative Synthesis

Al-Oqail et al. (2003) synthesized new azaartemisinin derivatives from a related compound, assessing their antimalarial and cytotoxic activities. This indicates the potential of such compounds in medicinal chemistry, particularly in developing treatments for diseases like malaria (Al-Oqail, Galal, Ahmad, Al-Fishawi, & El-Feraly, 2003).

Antimicrobial and Antitumor Activity

Research by Shaheen, Ali, Rosario, and Shah (2014) synthesized and characterized triorganotin(IV) derivatives of a similar compound, revealing significant antifungal and anticancer activities. This highlights the potential application of such compounds in developing new antifungal agents and cancer treatments (Shaheen, Ali, Rosario, & Shah, 2014).

Phytotoxic Activity

Ascari et al. (2013) conducted research on the phytotoxic activity and metabolism of Botrytis cinerea, a fungal phytopathogen, using derivatives of related compounds. This study provides insights into the potential agricultural applications of these compounds, particularly in plant protection and pest management (Ascari, Boaventura, Takahashi, Durán-Patrón, Hernández-Galán, Macías-Sánchez, & Collado, 2013).

properties

IUPAC Name

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-7-4-5-9-8(2)12(17)18-13-15(9)10(7)6-11(16)14(3,19-13)20-15/h7-13,16-17H,4-6H2,1-3H3/t7-,8-,9+,10+,11-,12?,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYSVFNZNVQCLV-PBDCUWOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1C[C@H]([C@@](O3)(O4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570272
Record name (3R,3aS,6R,6aS,8R,9R,10aR,10bR)-3,6,9-Trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol

CAS RN

126641-61-0
Record name (3R,3aS,6R,6aS,8R,9R,10aR,10bR)-3,6,9-Trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepine-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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